

Confirming the anticancer activity of 4'-Methylchrysoeriol in different cell lines.

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Compound of Interest

Compound Name: 4'-Methylchrysoeriol

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Unveiling the Anticancer Potential of 4'-Methylchrysoeriol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of **4'-Methylchrysoeriol**, also known as Chrysoeriol, across various cancer cell lines. The data presented herein is supported by experimental findings from multiple studies, offering a valuable resource for evaluating its therapeutic potential.

Comparative Anticancer Activity of 4'-Methylchrysoeriol

The cytotoxic effect of **4'-Methylchrysoeriol** has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Carcinoma	~15	[1]
A498	Renal Cell Carcinoma	Not specified, used at 20 μM	[2]
ACHN	Renal Cell Carcinoma	Not specified, used at 20 μM	[2]
C6	Glioma	Not specified, induced apoptosis	[3]
HeLa	Cervical Cancer	14.2	[4]
U937	Leukemia	16	[4]
KYSE-510	Esophageal Squamous Carcinoma	63	
U87-MG	Malignant Glioma	~100	[4]

Induction of Apoptosis and Cell Cycle Arrest

4'-Methylchrysoeriol has been shown to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells.

Apoptosis Induction

In a synergistic treatment with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), 20 μM of **4'-Methylchrysoeriol** significantly enhanced apoptosis in renal cell carcinoma lines A498 and ACHN.[2] This was accompanied by the upregulation of pro-apoptotic proteins such as Bax and caspases-3, -8, and -9, and downregulation of the anti-apoptotic protein Bcl-2.[2]

Cell Cycle Analysis

Treatment with **4'-Methylchrysoeriol** has been observed to cause cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation. In A549 lung cancer cells, it induced a sub-

G1/G0 phase arrest.[1] In renal carcinoma cells (A498 and ACHN), a combination treatment with TRAIL led to an arrest in the G1 and S phases of the cell cycle.[2]

Modulation of Key Signaling Pathways

The anticancer effects of **4'-Methylchrysoeriol** are attributed to its ability to modulate critical intracellular signaling pathways that regulate cell growth, survival, and proliferation.

PI3K/Akt/mTOR Pathway

Studies have demonstrated that **4'-Methylchrysoeriol** can suppress the PI3K/Akt/mTOR signaling pathway. In rat C6 glioma cells, it significantly reduced the phosphorylation of PI3K, Akt, and mTOR, leading to the induction of apoptosis.[3]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another key target of **4'-Methylchrysoeriol**. In A549 lung cancer cells, it has been shown to inhibit the phosphorylation of p38 and ERK.[1] Furthermore, in LPS-stimulated murine macrophages, Chrysoeriol inhibited the phosphorylation of Akt and p38.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with varying concentrations of **4'-Methylchrysoeriol** and incubate for the desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Preparation:** Harvest and wash the treated and control cells with cold PBS.
- **Resuspension:** Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

- **Cell Fixation:** Harvest and wash the cells with PBS, then fix them in cold 70% ethanol overnight at -20°C .
- **Washing:** Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- **Staining:** Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
- **Incubation:** Incubate for 30 minutes at room temperature in the dark.
- **Analysis:** Analyze the DNA content of the cells by flow cytometry.

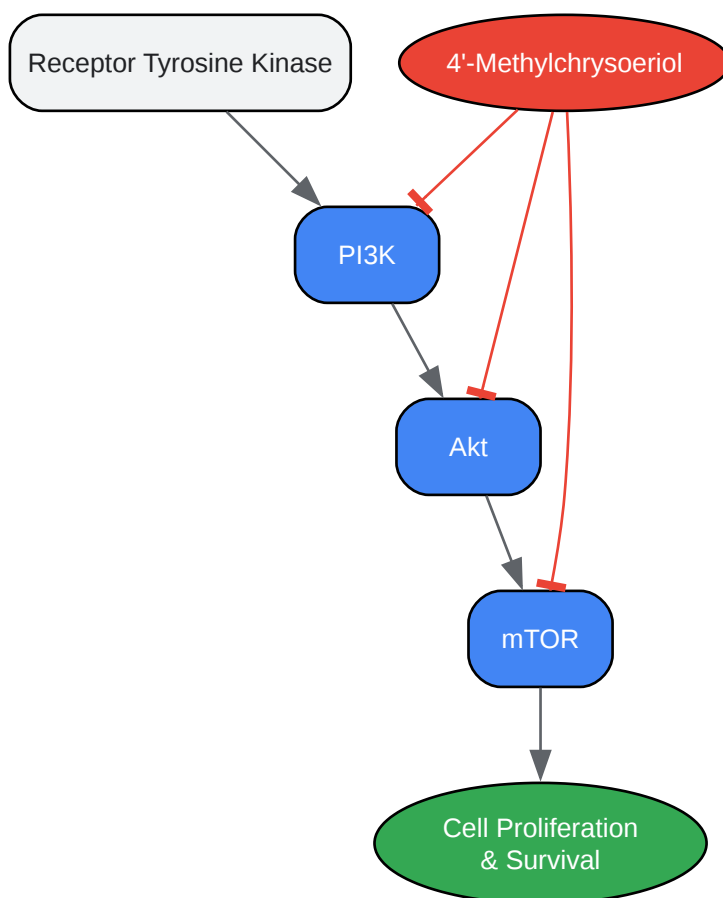
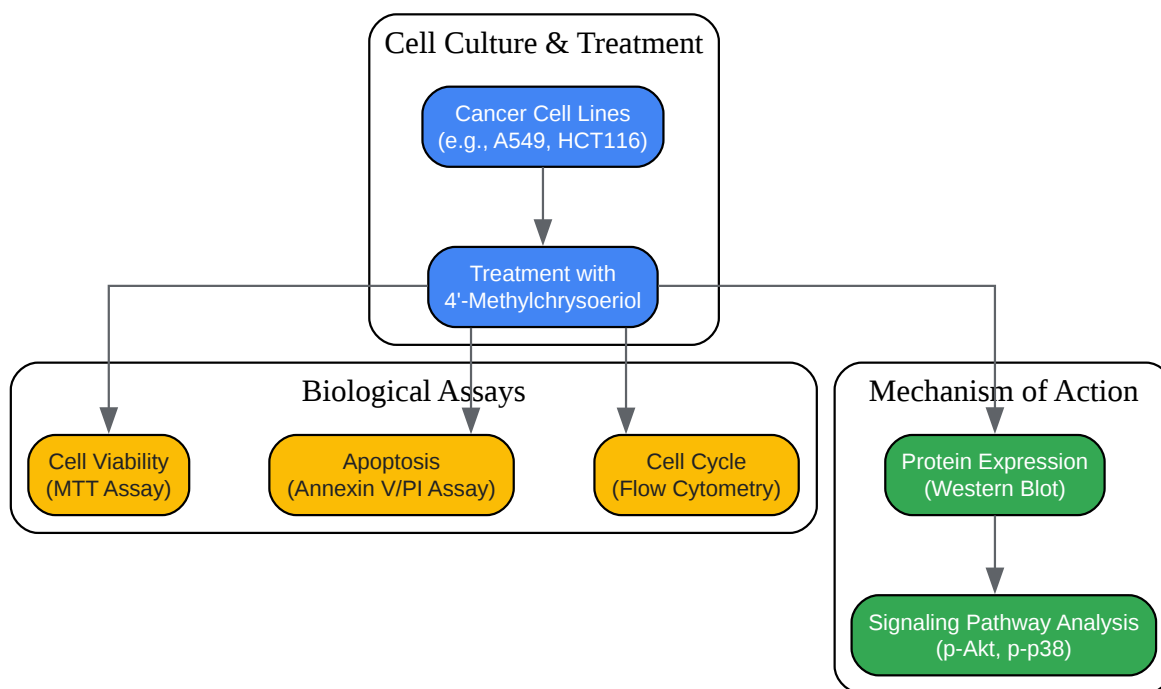
Western Blot Analysis

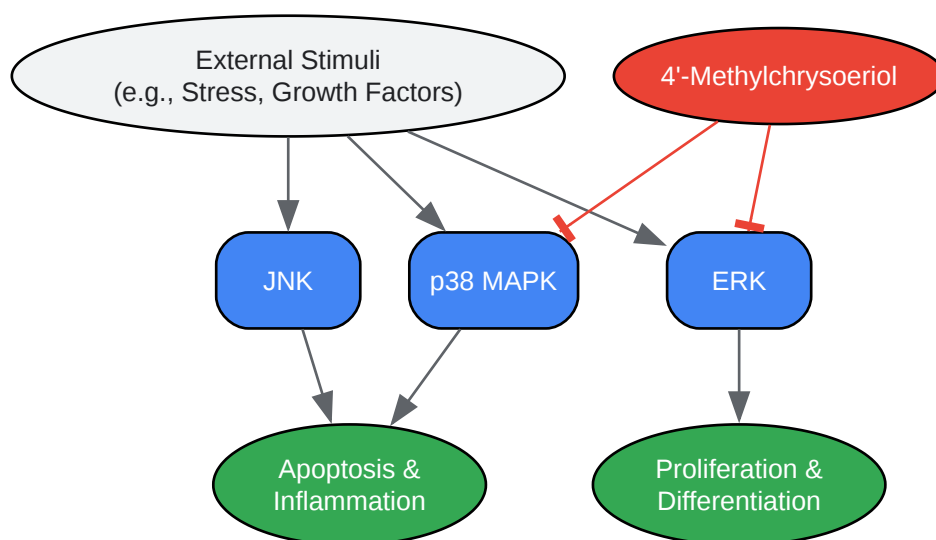
Western blotting is used to detect specific proteins in a sample.

- **Protein Extraction:** Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration using a BCA or Bradford assay.
- **SDS-PAGE:** Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better illustrate the mechanisms of action and experimental procedures, the following diagrams are provided.





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